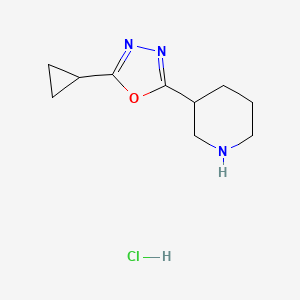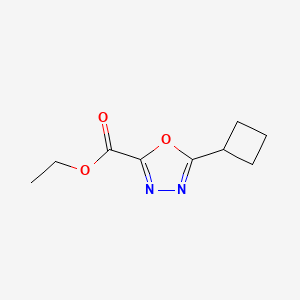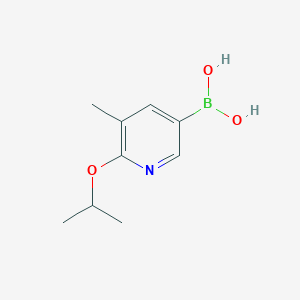
Desthiobiotin-PEG3-Azide
Overview
Description
Desthiobiotin-PEG3-Azide is a reagent that contains an Azide group . It is a PEG-based linker that can be used in the synthesis of reagents . It is a single-ring, sulfur-free analog of biotin that binds to streptavidin with nearly equal specificity but less affinity than biotin .
Molecular Structure Analysis
The empirical formula of this compound is C18H34N6O5 . Its molecular weight is 414.50 . The specific structure is not provided in the available resources.
Chemical Reactions Analysis
This compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 414.50 . It is typically stored at -20°C . The form of this compound is a paste .
Scientific Research Applications
Bacterial Cysteinome Profiling
Desthiobiotin-PEG3-Azide has been instrumental in the profiling of bacterial cysteinomes. In a study, isotopically labeled desthiobiotin azide (isoDTB) tags were synthesized to facilitate residue-specific chemoproteomic approaches. These tags effectively identified binding sites for covalent inhibitors in bacterial systems, leading to the quantification of a significant portion of cysteines in essential proteins of Staphylococcus aureus. This enabled the discovery of highly reactive cysteines, correlating with functional importance and potential targets for antibiotics with novel modes of action (Zanon, Lewald, & Hacker, 2019).
Fluorescent Molecular Rotor Probes
This compound derivatives have been used to develop novel fluorescent molecular rotor probes. These probes, such as N3-(d-desthiobiotinyl-PEGylated) thioflavin T, exhibit significantly increased fluorescence intensities in the presence of target proteins. This enables specific detection and quantitative analysis of proteins, offering a rapid and efficient method for protein staining in biological studies and clinical diagnoses (Kataoka et al., 2018).
Protein Labeling and Detection
This compound has been utilized for protein labeling and detection due to its reversible binding to biotin-binding proteins. This feature allows for efficient labeling of proteins, which can be subsequently detected or isolated using streptavidin-based affinity methods. The reversible nature of the desthiobiotin-biotin-binding protein interaction under physiological conditions makes it advantageous over traditional biotin-based labeling techniques (Hirsch et al., 2002).
Directed Evolution of Enzyme Specificity
This compound has been used to alter the substrate specificity of enzymes. For instance, the substrate specificity of Escherichia coli biotin protein ligase was evolved to utilize desthiobiotin. This was achieved through in vitro compartmentalization, leading to the identification of enzyme variants with higher activity for desthiobiotin, thus demonstrating the potential of this compound in biotechnological applications (Lu, Levy, Kincaid, & Ellington, 2014).
Mechanism of Action
Target of Action
Desthiobiotin-PEG3-Azide, also known as Desthiobiotin-TEGAzide or N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide, primarily targets streptavidin . Streptavidin is a tetrameric protein that binds biotin and its analogs with high affinity. Desthiobiotin, a single-ring, sulfur-free analog of biotin, binds to streptavidin with nearly equal specificity but less affinity than biotin .
Mode of Action
This compound interacts with its target, streptavidin, through a process known as competitive displacement . This compound can be used in pull-down experiments with biological samples, where it helps to minimize co-purification of endogenous biotinylated molecules . These molecules remain bound to streptavidin upon elution of the target protein complexes with free biotin .
Result of Action
The primary result of this compound’s action is the elution of desthiobiotinylated proteins from streptavidin affinity resin . This is particularly useful in pull-down experiments, where it helps to minimize co-purification of endogenous biotinylated molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound is typically stored at a temperature of -20°C to maintain its stability.
Biochemical Analysis
Biochemical Properties
Desthiobiotin-PEG3-Azide interacts with various enzymes, proteins, and other biomolecules. Its primary interaction is with streptavidin, a protein that binds biotin with high affinity . The nature of this interaction is based on competitive displacement with free biotin . This property makes this compound particularly useful in pull-down experiments with biological samples .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with biotin-binding proteins like streptavidin
Molecular Mechanism
The mechanism of action of this compound is primarily through its interaction with streptavidin. It binds to streptavidin with less affinity than biotin, allowing desthiobiotinylated proteins to be eluted readily and specifically from streptavidin affinity resin using mild conditions based on competitive displacement with free biotin .
Properties
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQVKRRASYKCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




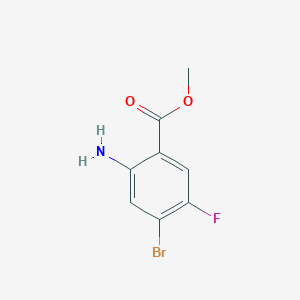
![3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B3027819.png)


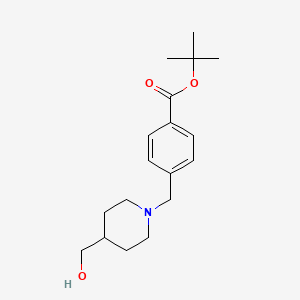
![2-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3027825.png)
![[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3027828.png)


